molecular formula C7H5F4N B13502953 2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine

2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine

Cat. No.: B13502953
M. Wt: 179.11 g/mol
InChI Key: JYQNQKMGUGPMNR-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound imparts unique physical and chemical properties, making it valuable for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the direct fluorination of a pyridine precursor. This method typically uses reagents such as trichloromethyl-pyridine and involves an exchange between chlorine and fluorine atoms . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, ensuring a steady supply of the compound for various applications. The choice of method depends on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce complex organic molecules with extended carbon chains, while substitution reactions can yield a variety of fluorinated derivatives .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to various biological and chemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines, such as:

Uniqueness

2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

2-fluoro-5-methyl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5F4N/c1-4-3-12-6(8)2-5(4)7(9,10)11/h2-3H,1H3

InChI Key

JYQNQKMGUGPMNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(F)(F)F)F

Origin of Product

United States

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